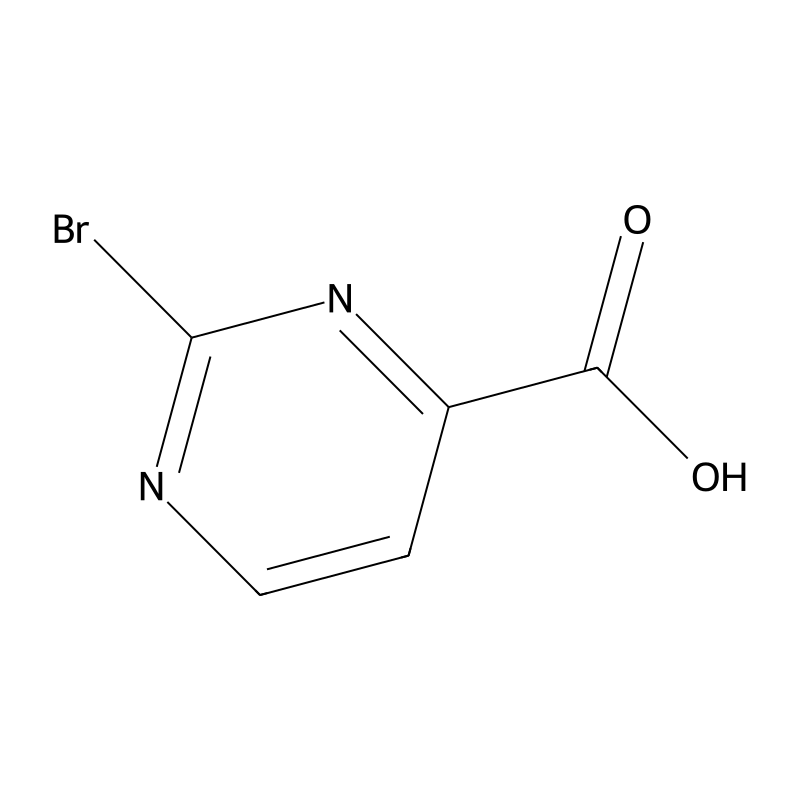

2-Bromopyrimidine-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry:

- Antibacterial Activity: Studies have investigated the potential of 2-bromopyrimidine-4-carboxylic acid derivatives as antibacterial agents. Some derivatives have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) [].

- Anticancer Properties: Research suggests that 2-bromopyrimidine-4-carboxylic acid derivatives might possess anticancer properties. Studies have shown their ability to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) []. However, further research is needed to determine their efficacy and potential therapeutic applications.

Organic Synthesis:

- Building Block for Heterocyclic Compounds: 2-Bromopyrimidine-4-carboxylic acid can serve as a valuable building block for synthesizing various heterocyclic compounds, which are essential in medicinal chemistry and material science []. Its reactive bromine group allows for further functionalization through various coupling reactions.

Material Science:

- Potential Applications in Electronics: Studies have explored the potential use of 2-bromopyrimidine-4-carboxylic acid derivatives in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) []. However, further research is needed to optimize their properties for practical applications.

2-Bromopyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 202.01 g/mol. This compound features a bromine atom at the second position of the pyrimidine ring and a carboxylic acid group at the fourth position, making it a significant member of the pyrimidine derivatives family. It is typically encountered as a white to cream crystalline powder and has various applications in organic synthesis and medicinal chemistry due to its unique structural properties.

- Substitution Reactions: The bromine atom can be replaced by various nucleophiles, facilitating the synthesis of more complex molecules.

- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of substituted pyrimidines.

- Esterification: The carboxylic acid can react with alcohols to form esters, which are useful intermediates in organic synthesis.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of 2-Bromopyrimidine-4-carboxylic acid has been explored in various studies. It has shown potential as an antimicrobial agent and exhibits activity against certain cancer cell lines. Its structural similarity to other biologically active compounds suggests that it may interact with specific biological targets, although detailed mechanisms of action are still under investigation.

Several methods exist for synthesizing 2-Bromopyrimidine-4-carboxylic acid:

- Bromination of Pyrimidine Derivatives: Starting from pyrimidine-4-carboxylic acid, bromination can be achieved using bromine or brominating agents under controlled conditions.

- Carboxylation Reactions: Utilizing carboxylation techniques on brominated pyrimidines can yield this compound effectively.

- Multi-step Synthesis: Involves multiple reactions where intermediates are formed and subsequently transformed into 2-Bromopyrimidine-4-carboxylic acid through various functional group modifications.

These methods allow for flexibility in producing the compound depending on available starting materials and desired purity levels.

2-Bromopyrimidine-4-carboxylic acid finds applications in:

- Pharmaceutical Development: As an intermediate in the synthesis of various pharmaceutical agents.

- Agricultural Chemicals: Used in developing agrochemicals due to its biological activity.

- Research: Employed as a reagent in organic synthesis for creating more complex molecules.

Its unique properties make it valuable in both industrial and academic settings.

Studies on interaction profiles indicate that 2-Bromopyrimidine-4-carboxylic acid may interact with specific enzymes and receptors due to its structural characteristics. Such interactions can influence its efficacy as a drug candidate or its role in biochemical pathways. Further research is necessary to elucidate these interactions fully.

Several compounds share structural similarities with 2-Bromopyrimidine-4-carboxylic acid, including:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Ethyl 2-bromopyrimidine-4-carboxylate | 1207954-85-5 | 0.87 |

| Methyl 6-bromopyrimidine-4-carboxylate | 1209459-80-2 | 0.71 |

| 5-Bromo-4-pyrimidinecarboxylic acid | 64224-60-8 | 0.69 |

| Methyl 5-bromopyrimidine-4-carboxylate | 1009826-93-0 | 0.64 |

| 5-Methylpyrimidine-4-carboxylic acid | 933683-35-3 | 0.77 |

Uniqueness

The uniqueness of 2-Bromopyrimidine-4-carboxylic acid lies in its specific substitution pattern and functional groups, which contribute to its distinct reactivity and biological properties compared to other similar compounds. Its position as a brominated derivative enhances its potential for substitution reactions, making it a key compound for further exploration in medicinal chemistry and organic synthesis.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant